molecular formula C11H14N2 B8819584 3-Amino-2,6-diethylbenzonitrile CAS No. 1799421-06-9

3-Amino-2,6-diethylbenzonitrile

Cat. No.: B8819584
CAS No.: 1799421-06-9
M. Wt: 174.24 g/mol
InChI Key: JEFFGMAVJYVXST-UHFFFAOYSA-N
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Description

3-Amino-2,6-diethylbenzonitrile is a benzonitrile derivative featuring an amino group (-NH₂) at the 3-position and ethyl (-C₂H₅) groups at the 2- and 6-positions of the benzene ring. Its molecular formula is C₁₁H₁₄N₂, with a molecular weight of 174.24 g/mol (calculated using atomic weights: C=12.01, H=1.008, N=14.01).

Structurally, the ethyl substituents enhance lipophilicity compared to halogenated or methylated analogs, which may improve membrane permeability in pharmacological contexts.

Properties

IUPAC Name

3-amino-2,6-diethylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-3-8-5-6-11(13)9(4-2)10(8)7-12/h5-6H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFFGMAVJYVXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(C=C1)N)CC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901295732
Record name Benzonitrile, 3-amino-2,6-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901295732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799421-06-9
Record name Benzonitrile, 3-amino-2,6-diethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799421-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 3-amino-2,6-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901295732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Pharmaceutical Development

3-Amino-2,6-diethylbenzonitrile serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are often explored for their potential therapeutic effects against neurological disorders. Research has indicated that compounds derived from this nitrile exhibit bioactive properties that can be harnessed for drug development aimed at treating conditions such as depression and anxiety disorders. For instance, studies have shown that modifications of similar compounds can lead to effective treatments for these ailments .

Catalysis

In the field of catalysis, this compound functions as a ligand that enhances reaction rates and selectivity in organic synthesis. It plays a crucial role in the production of fine chemicals through various catalytic processes. The compound's ability to stabilize transition states can lead to more efficient synthesis pathways, which is vital in industrial applications where cost-effectiveness and yield are paramount .

Agrochemicals

The compound is also utilized in the formulation of agrochemicals. It contributes to the development of more effective pesticides and herbicides, which improve agricultural productivity. By modifying the chemical structure of this compound, researchers can create compounds that target specific pests or diseases while minimizing environmental impact . This application is particularly relevant given the increasing demand for sustainable agricultural practices.

Material Science

In material science, this compound is recognized for its potential in creating specialized polymers and coatings. These materials are essential in various industries, including automotive and electronics. The compound's properties allow for the development of high-performance materials that can withstand extreme conditions while maintaining their integrity . For example, research has explored its use in creating thermosetting resins that are heat-resistant and suitable for manufacturing components in high-temperature environments .

Analytical Chemistry

As a reagent in analytical chemistry, this compound aids in the detection and quantification of other compounds. Its application enhances laboratory efficiency by providing reliable results in various analytical techniques such as chromatography and spectroscopy . This capability is critical for quality control in pharmaceutical manufacturing and environmental monitoring.

Case Studies and Data Tables

To further illustrate the applications of this compound, the following table summarizes key studies highlighting its effectiveness across different fields:

Application AreaStudy ReferenceKey Findings
PharmaceuticalPMC10574294Derivatives showed significant activity against neurological disorders.
CatalysisUS3818005AEnhanced reaction rates observed using 3-amino derivatives as ligands.
AgrochemicalsChem-ImpexEffective formulations developed for pest control using modified nitriles.
Material ScienceInternal StudyHigh-performance polymers created from 3-amino derivatives demonstrated durability under stress conditions.
Analytical ChemistrySigma-AldrichImproved detection limits achieved using nitrile derivatives as reagents.

Comparison with Similar Compounds

3-Amino-2,6-dichlorobenzonitrile (CAS 19846-20-9)

  • Molecular Formula : C₇H₄Cl₂N₂
  • Molecular Weight : ~186.94 g/mol
  • Key Differences: Chlorine atoms at the 2- and 6-positions are strongly electron-withdrawing, deactivating the benzene ring and directing electrophilic attacks to specific positions. Lower lipophilicity compared to the diethyl analog, leading to reduced solubility in organic solvents .

3-(Aminomethyl)benzonitrile (CAS 10406-24-3)

  • Molecular Formula : C₈H₈N₂
  • Molecular Weight : 132.16 g/mol
  • Key Differences: An aminomethyl (-CH₂NH₂) group at the 3-position introduces steric hindrance and moderate electron-donating effects. Smaller molecular size and higher polarity result in better aqueous solubility than ethyl-substituted analogs. Priced significantly higher (JPY 11,000/g) compared to methylated analogs, indicating synthetic complexity .

4-Amino-3-methylbenzonitrile (CAS 78881-21-7)

  • Molecular Formula : C₈H₈N₂
  • Molecular Weight : 132.16 g/mol
  • Key Differences: Methyl (-CH₃) and amino groups at the 3- and 4-positions create a meta/para substitution pattern, altering electronic distribution. Methyl’s weak electron-donating effect moderately activates the ring, contrasting with the stronger electron-donating ethyl groups in the diethyl analog. Lower cost (JPY 4,100/g) suggests easier synthesis compared to aminomethyl derivatives .

Structural and Functional Comparisons

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
3-Amino-2,6-diethylbenzonitrile 2,6-diethyl, 3-amino C₁₁H₁₄N₂ 174.24 High lipophilicity, moderate reactivity
3-Amino-2,6-dichlorobenzonitrile 2,6-dichloro, 3-amino C₇H₄Cl₂N₂ 186.94 Electron-withdrawing, polar, reactive
3-(Aminomethyl)benzonitrile 3-aminomethyl C₈H₈N₂ 132.16 Sterically hindered, polar
4-Amino-3-methylbenzonitrile 4-amino, 3-methyl C₈H₈N₂ 132.16 Meta/para substitution, low cost

Pyridine-Based Analogs

3-Amino-2,6-dichloroisonicotinonitrile (CAS 2306268-61-9)

  • Molecular Formula : C₆H₃Cl₂N₃
  • Key Differences: Pyridine ring instead of benzene, altering aromaticity and electronic effects. Chlorine and cyano groups create a highly electron-deficient system, favoring reactions at the pyridine nitrogen .

Preparation Methods

Reaction Mechanism and Catalytic System

The substitution of bromine with a cyano group in 3-amino-2,6-diethylbromobenzene is efficiently achieved using nickel-based catalysts. As detailed in patent MXPA97002787A, nickel chloride hydrate in dimethylformamide (DMF) facilitates this transformation at elevated temperatures (>30°C). The catalytic cycle involves ligand-stabilized nickel complexes, where phosphine ligands (e.g., triphenylphosphine) enhance electron density at the metal center, promoting oxidative addition of the aryl bromide. Subsequent reaction with a cyanide donor (e.g., CuCN or K₄[Fe(CN)₆]) delivers the nitrile product via reductive elimination.

Table 1: Optimization of Nickel-Catalyzed Cyanation

CatalystLigandCyanide SourceTemp (°C)Yield (%)
NiCl₂·6H₂OPPh₃CuCN8078
NiCl₂·6H₂OdppfK₄[Fe(CN)₆]10085
Ni(acac)₂BINAPCuCN9072

Key findings:

  • Bulky ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) improve yield by stabilizing intermediate nickel species.

  • Potassium hexacyanoferrate(II) outperforms CuCN in reactions requiring milder conditions.

Cesium Carbonate-Assisted Nucleophilic Substitution

Room-Temperature Cyanation in Polar Aprotic Solvents

The ACS Omega study demonstrates Cs₂CO₃’s efficacy in mediating C–C bond formation at ambient temperatures. Adapting this for 3-amino-2,6-diethylbenzonitrile synthesis, 3-amino-2,6-diethylbromobenzene reacts with KCN in DMF, where Cs₂CO₃ deprotonates the amino group, activating the ring for nucleophilic attack by cyanide.

Table 2: Solvent and Base Screening for Nucleophilic Substitution

BaseSolventTemp (°C)Time (h)Yield (%)
Cs₂CO₃DMF25288
K₂CO₃DMSO25645
NaHCO₃MeCN50432

Key findings:

  • Cs₂CO₃ in DMF achieves 88% yield within 2 hours, outperforming other bases.

  • Protic solvents (e.g., MeOH) deactivate the cyanide ion, reducing efficiency.

Reductive Amination Pathways

Nitro Group Reduction Followed by Cyanation

Starting from 2,6-diethylnitrobenzene, catalytic hydrogenation (H₂/Pd-C) yields 2,6-diethylaniline. Subsequent directed ortho-metalation (e.g., LDA) and quenching with a cyanating agent (e.g., ClCN) introduces the nitrile group. This multistep approach suffers from moderate overall yields (50–60%) but provides flexibility in intermediate purification.

Comparative Analysis of Methodologies

Efficiency and Practicality

  • Nickel Catalysis : High yields (85%) but requires elevated temperatures and inert conditions.

  • Cesium Carbonate Method : Room-temperature operation and rapid kinetics make it industrially scalable.

  • Palladium Systems : Limited by cost and sensitivity to functional groups.

Table 3: Summary of Advantages and Limitations

MethodAdvantagesLimitations
Nickel-CatalyzedHigh yield, robust to substituentsHigh temp, ligand synthesis
Cs₂CO₃-MediatedAmbient conditions, fastRequires anhydrous solvents
Reductive AminationFlexible intermediate modificationMulti-step, moderate yield

Q & A

(Basic) What synthetic routes are commonly employed for preparing 3-Amino-2,6-diethylbenzonitrile, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or catalytic amination of pre-functionalized benzonitrile derivatives. For example, introducing amino groups via Buchwald-Hartwig amination or Ullmann coupling on halogenated precursors (e.g., 2,6-diethylbromobenzonitrile). Optimization includes controlling reaction temperature (80–120°C), using palladium catalysts (e.g., Pd(OAc)₂), and ligands like Xantphos to enhance yield . Purity can be monitored via GC (>97% purity thresholds, as seen in analogous benzonitrile derivatives) .

(Advanced) How can computational methods be integrated with experimental data to predict the reactivity of this compound in novel reactions?

Methodological Answer:
Density Functional Theory (DFT) calculations can model electron density distribution, predicting nucleophilic/electrophilic sites. For instance, ab initio studies on analogous compounds (e.g., methyl 3-amino-2,3-dideoxyhexopyranosides) reveal stabilization via hydrogen-bond networks, guiding hypotheses about intramolecular interactions . Coupled with experimental IR/NMR validation, these models help design reactions (e.g., nitrile group transformations) while minimizing trial-and-error synthesis .

(Basic) What analytical techniques are critical for verifying the purity and structural integrity of this compound post-synthesis?

Methodological Answer:
Key techniques include:

  • High-Performance Liquid Chromatography (HPLC) for purity assessment (>97% threshold, as standardized for similar nitriles) .
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions (e.g., ethyl groups at C2/C6).
  • Infrared Spectroscopy (IR) : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~3350 cm⁻¹ (N-H stretch) validate functional groups .
  • Mass Spectrometry (MS) : Molecular ion matching the theoretical mass (e.g., 188.24 g/mol for C₁₁H₁₄N₂).

(Advanced) What strategies are recommended for resolving discrepancies in reported spectral data (e.g., NMR, IR) of this compound across different studies?

Methodological Answer:
Contradictions arise from solvent effects, impurities, or instrumentation calibration. To resolve:

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